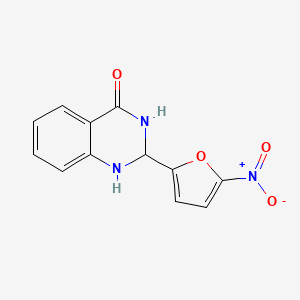
Ipomeamaronol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ipomeamaronol is a phytoalexin-like compound isolated from sweet potato root tissue infected by the black-rot fungus, Ceratocystis fimbriata . It is chemically similar to ipomeamarone and is identified as 14-hydroxy-ipomeamarone . Phytoalexins are antimicrobial and often antioxidative substances synthesized by plants to inhibit the growth of pathogens.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ipomeamaronol is typically isolated from sweet potato root tissue infected by Ceratocystis fimbriata . The infected sweet potato roots are homogenized and extracted using a chloroform-methanol mixture. The extract is then subjected to various chromatographic techniques to purify this compound .
Industrial Production Methods
Currently, there is no large-scale industrial production method for this compound. The compound is primarily obtained through the infection of sweet potato roots by specific fungi and subsequent extraction and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
Ipomeamaronol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form ipomeamarone.
Reduction: The carbonyl group in ipomeamarone can be reduced to form this compound.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Major Products Formed
Oxidation: The major product formed is ipomeamarone.
Reduction: The major product formed is this compound.
Wissenschaftliche Forschungsanwendungen
Ipomeamaronol has several scientific research applications:
Chemistry: It is used as a model compound to study the biosynthesis and function of phytoalexins in plants.
Biology: Researchers study its role in plant defense mechanisms against fungal infections.
Medicine: Its potential hepatotoxic effects are studied to understand its impact on animal and human health.
Industry: It is investigated for its potential use in developing natural pesticides and fungicides.
Wirkmechanismus
Ipomeamaronol exerts its effects by inhibiting the growth of pathogens through its antimicrobial properties . It targets the cellular structures of fungi, disrupting their normal functions and leading to cell death . The exact molecular pathways involved are still under investigation, but it is believed to interfere with the synthesis of essential cellular components in fungi .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ipomeamarone: Chemically similar to ipomeamaronol, it is also a phytoalexin found in sweet potatoes.
Dehydroipomeamarone: Another related compound with similar antimicrobial properties.
4-Ipomeanol: A furanoterpenoid with hepatotoxic effects.
Uniqueness
This compound is unique due to its specific hydroxyl group, which distinguishes it from other similar compounds like ipomeamarone . This hydroxyl group contributes to its distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
26767-97-5 |
|---|---|
Molekularformel |
C15H22O4 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-5-hydroxy-4-methylpentan-2-one |
InChI |
InChI=1S/C15H22O4/c1-11(9-16)7-13(17)8-15(2)5-3-14(19-15)12-4-6-18-10-12/h4,6,10-11,14,16H,3,5,7-9H2,1-2H3 |
InChI-Schlüssel |
LKVKWNDXOWODLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)CC1(CCC(O1)C2=COC=C2)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















